- A Meta-Selective Copper-Catalyzed C-H Bond Arylation, Science (Washington, 2009, 323(5921), 1593-1597

Cas no 97528-24-0 (N-(2,4-Dimethylphenyl)pivalamide)

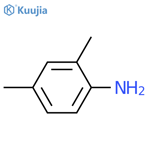

97528-24-0 structure

Nome do Produto:N-(2,4-Dimethylphenyl)pivalamide

N-(2,4-Dimethylphenyl)pivalamide Propriedades químicas e físicas

Nomes e Identificadores

-

- N-(2,4-Dimethylphenyl)pivalamide

- N-(2,4-dimethylphenyl)-2,2-dimethylpropanamide

- 2′,4′-Pivaloxylidide (7CI)

- N-(2,4-Dimethylphenyl)-2,2-dimethylpropanamide (ACI)

- MFCD00459292

- XDA52824

- AKOS000528476

- CCG-862

- DTXSID10351313

- CS-0207306

- G63923

- 97528-24-0

- JHICC03006

- DB-308460

- BS-23656

- Z27801608

-

- MDL: MFCD00459292

- Inchi: 1S/C13H19NO/c1-9-6-7-11(10(2)8-9)14-12(15)13(3,4)5/h6-8H,1-5H3,(H,14,15)

- Chave InChI: UNNKNOWVLKOZRO-UHFFFAOYSA-N

- SMILES: O=C(C(C)(C)C)NC1C(C)=CC(C)=CC=1

Propriedades Computadas

- Massa Exacta: 205.14700

- Massa monoisotópica: 205.146664230g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 3

- Complexidade: 229

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 2.9

- Superfície polar topológica: 29.1Ų

Propriedades Experimentais

- PSA: 29.10000

- LogP: 3.36100

N-(2,4-Dimethylphenyl)pivalamide Informações de segurança

N-(2,4-Dimethylphenyl)pivalamide Dados aduaneiros

- CÓDIGO SH:2924299090

- Dados aduaneiros:

China Customs Code:

2924299090Overview:

2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Summary:

2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(2,4-Dimethylphenyl)pivalamide Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 210584-1g |

N-(2,4-Dimethylphenyl)pivalamide |

97528-24-0 | 95% | 1g |

£76.00 | 2022-03-01 | |

| A2B Chem LLC | AB76343-1g |

N-(2,4-Dimethylphenyl)pivalamide |

97528-24-0 | 98% | 1g |

$18.00 | 2024-07-18 | |

| 1PlusChem | 1P003SON-1g |

N-(2,4-Dimethylphenyl)pivalamide |

97528-24-0 | 98% | 1g |

$57.00 | 2024-04-19 | |

| 1PlusChem | 1P003SON-5g |

N-(2,4-Dimethylphenyl)pivalamide |

97528-24-0 | 98% | 5g |

$162.00 | 2024-04-19 | |

| abcr | AB270743-1g |

N-(2,4-Dimethylphenyl)pivalamide, 98%; . |

97528-24-0 | 98% | 1g |

€144.00 | 2024-04-16 | |

| Ambeed | A476984-250mg |

N-(2,4-Dimethylphenyl)pivalamide |

97528-24-0 | 98% | 250mg |

$21.0 | 2024-08-02 | |

| A2B Chem LLC | AB76343-100g |

N-(2,4-Dimethylphenyl)pivalamide |

97528-24-0 | 98% | 100g |

$271.00 | 2024-07-18 | |

| 1PlusChem | 1P003SON-250mg |

N-(2,4-Dimethylphenyl)pivalamide |

97528-24-0 | 98% | 250mg |

$21.00 | 2024-04-19 | |

| TRC | D457150-500mg |

N-(2,4-Dimethylphenyl)pivalamide |

97528-24-0 | 500mg |

$87.00 | 2023-05-18 | ||

| abcr | AB270743-25g |

N-(2,4-Dimethylphenyl)pivalamide, 98%; . |

97528-24-0 | 98% | 25g |

€1198.00 | 2024-04-16 |

N-(2,4-Dimethylphenyl)pivalamide Método de produção

Método de produção 1

Condições de reacção

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 3 h, rt

Referência

- Palladium-Catalysed Synthesis of α-(Trifluoromethyl)styrenes by Means of Directed C-H Bond Functionalization, European Journal of Organic Chemistry, 2016, 2016(1), 76-82

Método de produção 3

Condições de reacção

1.1 Solvents: Dichloromethane ; rt

Referência

- Copper-Catalyzed Dehydrogenative Cross-Coupling Reactions of N-para-Tolylamides through Successive C-H Activation: Synthesis of 4H-3,1-Benzoxazines, Angewandte Chemie, 2011, 50(31), 7140-7143

Método de produção 4

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C; overnight, rt

Referência

- Equivalent Loading of Directed Arenes in Pd(II)-Catalyzed Oxidative Cross-Coupling of Aryl C-H Bonds at Room Temperature, Journal of Organic Chemistry, 2021, 86(3), 2714-2733

Método de produção 5

Condições de reacção

Referência

- Site-selective electrooxidation of methylarenes to aromatic acetals, Nature Communications, 2020, 11(1),

Método de produção 6

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C; overnight, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referência

- Palladium(II)-Catalyzed Oxidative Homo- and Cross-Coupling of Aryl ortho-sp2 C-H Bonds of Anilides at Room Temperature, Journal of Organic Chemistry, 2018, 83(8), 4812-4823

N-(2,4-Dimethylphenyl)pivalamide Raw materials

N-(2,4-Dimethylphenyl)pivalamide Preparation Products

N-(2,4-Dimethylphenyl)pivalamide Literatura Relacionada

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

97528-24-0 (N-(2,4-Dimethylphenyl)pivalamide) Produtos relacionados

- 61495-04-3(2,2,2'-Trimethylpropionailide)

- 2034452-18-9(4-phenyl-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide)

- 71884-56-5(Glycyl-D-proline)

- 427899-21-6(Phosphonic acid, [2-(2-aminophenyl)-1-hydroxyethylidene]bis-)

- 2305345-75-7(1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene)

- 858251-07-7(4-(butan-2-yl)oxane-2,6-dione)

- 2137518-44-4(2-(1H-imidazol-2-yl)-4-(trifluoromethyl)aniline)

- 1352493-15-2(2-(6-Cyclohexylsulfanyl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester)

- 332127-91-0(<br>2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-N-(2-ethyl-phenyl)-acet amide)

- 696628-26-9((7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-(4-chloro-phenyl)-methanone)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:97528-24-0)N-(2,4-Dimethylphenyl)pivalamide

Pureza:99%

Quantidade:5g

Preço ($):169.0